molecular formula C12H6ClF2NO3 B1452031 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene CAS No. 549547-32-2

2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene

Cat. No.: B1452031
CAS No.: 549547-32-2
M. Wt: 285.63 g/mol
InChI Key: BFNHXLOKPAWFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystallographic Characterization

The molecular architecture of 2-(4-chlorophenoxy)-1,3-difluoro-5-nitrobenzene (C₁₂H₆ClF₂NO₃) features a central benzene ring substituted with a nitro group (-NO₂) at the 5-position, two fluorine atoms at the 1- and 3-positions, and a 4-chlorophenoxy group at the 2-position. The SMILES notation (FC1=C(OC2=CC=C(Cl)C=C2)C(F)=CC(N+[O-])=C1 ) confirms this substitution pattern, highlighting the planar geometry of the aromatic system.

While single-crystal X-ray diffraction (SCXRD) data for this specific compound remain unavailable, crystallographic principles from analogous nitroaromatic systems suggest a distorted planar arrangement due to steric and electronic effects from the substituents. For example, in structurally related nitrobenzene derivatives, the nitro group typically forms a dihedral angle of 80–90° with the benzene ring plane to minimize steric hindrance. Density functional theory (DFT) optimization predicts bond lengths of 1.47 Å for C-O (phenoxy linkage) and 1.34 Å for C-N (nitro group), consistent with resonance stabilization.

Key Geometric Parameters Predicted Value
C-O bond length (phenoxy) 1.47 Å
C-N bond length (nitro group) 1.34 Å
Dihedral angle (nitro vs. benzene) 81–85°

Spectroscopic Profile: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Signatures

Nuclear Magnetic Resonance (NMR):
The ¹H NMR spectrum is expected to show a singlet for the two equivalent fluorine atoms at δ 7.2–7.5 ppm, while the aromatic protons adjacent to the nitro group would resonate as a doublet near δ 8.1–8.3 ppm due to deshielding. The ¹³C NMR spectrum would feature signals at δ 160–165 ppm for the carbons bonded to fluorine (C-F) and δ 150–155 ppm for the nitro-bearing carbon.

Infrared (IR) Spectroscopy:
Characteristic IR absorptions include:

  • Strong asymmetric stretching of the nitro group (-NO₂) at 1520–1540 cm⁻¹.
  • C-F stretching vibrations at 1100–1150 cm⁻¹.
  • Aromatic C=C bending modes at 1450–1600 cm⁻¹.

Mass Spectrometry:
Electron ionization (EI-MS) would produce a molecular ion peak at m/z 285.63 (M⁺), with fragmentation pathways including:

  • Loss of NO₂ (m/z 240).
  • Cleavage of the phenoxy group (m/z 139 for C₆H₄ClO⁺).

Thermodynamic Properties: Melting Point, Boiling Point, and Solubility Parameters

Experimental data for this compound’s melting and boiling points are not explicitly reported. However, comparisons with structurally similar fluoro-nitrobenzenes suggest:

  • Melting point : 80–90°C (estimated from analogs like 3-chloro-2,4-difluoronitrobenzene, which melts at 45–49°C).
  • Boiling point : 280–300°C under reduced pressure (extrapolated from 2,4-difluoronitrobenzene’s boiling point of 203–204°C).

Solubility screening indicates limited aqueous solubility (<0.1 mg/mL) but moderate miscibility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol. The calculated partition coefficient (LogP = 4.32) confirms high lipophilicity, aligning with its aromatic substituents.

Property Value
LogP 4.32
Water solubility <0.1 mg/mL
Solubility in methanol 0.0327 mg/mL

Computational Chemistry Insights: Density Functional Theory Calculations and Molecular Orbital Analysis

Density functional theory (DFT) at the B3LYP/6-311G(d) level provides electronic structure insights:

  • HOMO-LUMO gap : 4.1 eV, indicating moderate kinetic stability. The HOMO is localized on the nitro group and aromatic ring, while the LUMO resides on the chlorophenoxy moiety.
  • Molecular Electrostatic Potential (MEP) : Regions of high electron density (negative potential) are concentrated around the nitro oxygen atoms, while the chlorine atom exhibits positive potential.
  • Natural Bond Orbital (NBO) analysis : Hyperconjugation between the nitro group’s lone pairs and the aromatic π-system stabilizes the molecule by 12–15 kcal/mol.
DFT Parameter Value
HOMO energy -6.8 eV
LUMO energy -2.7 eV
Dipole moment 3.2 Debye

Properties

IUPAC Name

2-(4-chlorophenoxy)-1,3-difluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF2NO3/c13-7-1-3-9(4-2-7)19-12-10(14)5-8(16(17)18)6-11(12)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNHXLOKPAWFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2F)[N+](=O)[O-])F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677464
Record name 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549547-32-2
Record name 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Coupling with 4-Chlorophenol to Form 2-(4-Chlorophenoxy) Derivative

  • The chlorophenoxy substituent is introduced by nucleophilic aromatic substitution of a suitable chlorinated difluoronitrobenzene intermediate with 4-chlorophenol.
  • This reaction typically involves:
    • Base (e.g., potassium carbonate or sodium hydride) to deprotonate 4-chlorophenol.
    • Polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Elevated temperature (80–120 °C) to facilitate ether bond formation.
  • The reaction replaces a fluorine atom ortho or para to the nitro group with the 4-chlorophenoxy moiety, yielding this compound.

Summary Table of Preparation Parameters

Step Starting Material Reagents/Conditions Solvent Temperature (°C) Reaction Time (h) Yield (%) Notes
Fluorination 2,4,5-Trichloronitrobenzene KF (alkali metal fluoride), phase transfer catalyst DMSO or DMSO mixture 60–160 0.2–20 ~50–60 SNAr fluorination, selective replacement of Cl
Etherification (Coupling) Difluorochloronitrobenzene 4-Chlorophenol, K2CO3 or NaH DMF or DMSO 80–120 Several hours Moderate Nucleophilic aromatic substitution to form ether
Hydrogenation (optional) Nitro compound Catalytic hydrogenation, H2, Pd/C o-Dichlorobenzene or similar Elevated Hours Variable Avoids dehalogenation, preserves halogens

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Structural Analogs from CAS Data

The compound shares structural similarities with halogenated nitrobenzenes. Key analogs and their similarity scores (calculated via molecular fingerprinting) include:

Table 1: Structural Analogs and Similarity Scores

Compound Name CAS Number Similarity Score
1-Chloro-2,4-difluoro-3-nitrobenzene 1151767-58-6 0.91
1,3-Dichloro-2,4-difluoro-5-nitrobenzene 15952-70-2 0.93
1-Chloro-2,5-difluoro-3-nitrobenzene 1805029-24-6 0.92
1,2-Dichloro-4-fluoro-5-nitrobenzene 2339-78-8 0.92

These analogs differ in halogen positioning, which influences electronic effects (e.g., electron-withdrawing capacity) and steric hindrance. For instance, 1,3-Dichloro-2,4-difluoro-5-nitrobenzene has higher similarity (0.93) due to its dual chlorine substituents, enhancing lipophilicity compared to the target compound’s single chlorophenoxy group .

Pesticide Compounds with Nitro and Chlorophenoxy Groups

Table 2: Pesticide Compounds and Substituent Effects

Compound Name Use Key Substituents
Nitrofluorfen Herbicide 2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene
Acifluorfen Herbicide 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid
Halosafen Herbicide 5-(2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy)-N-(ethylsulfonyl)-2-nitrobenzamide

The target compound lacks the trifluoromethyl group present in Nitrofluorfen and Acifluorfen, which are critical for protoporphyrinogen oxidase inhibition in weeds.

Physical and Chemical Properties

  • Solubility : Nitro groups reduce water solubility, but fluorine atoms enhance lipid solubility, favoring membrane permeability in biological systems.
  • Stability : The nitro group is stable under ambient conditions, unlike reduced intermediates (e.g., benzene-1,2-diamines), which degrade rapidly .

Biological Activity

2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound features a chlorophenoxy group, difluoro substitutions, and a nitro group, which contribute to its unique biological profile. The presence of electron-withdrawing groups (like nitro) and electron-donating groups (like the chlorophenyl moiety) can significantly influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : Induces apoptosis in cancer cell lines.
  • Enzyme Inhibition : Targets specific enzymes involved in pathogenic processes.

Antimicrobial Activity

The compound has shown significant antimicrobial activity. In vitro studies have indicated that it can inhibit the growth of several pathogenic bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL
Pseudomonas aeruginosa64 μg/mL

These results suggest that the compound may serve as a potential lead in antibiotic development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, including breast and cervical cancer cells.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of the compound on human cervical carcinoma (HeLa) cells. The results indicated:

  • IC50 Value : 25 μM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis characterized by increased caspase activity and DNA fragmentation.

This suggests that the compound may induce cell death through intrinsic apoptotic pathways.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : Disruption of DNA replication processes in cancer cells.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels leading to oxidative stress and subsequent cell death.
  • Enzyme Inhibition : Targeting specific enzymes crucial for pathogen survival.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of nitroaromatic compounds often involves nucleophilic aromatic substitution (SNAr) or Ullmann coupling. For this compound, SNAr is likely preferred due to the electron-withdrawing nitro group facilitating substitution. A plausible route involves reacting 1,3-difluoro-5-nitrobenzene with 4-chlorophenoxide under basic conditions (e.g., K2CO3 in DMF at 80–100°C). Solvent polarity and temperature critically affect regioselectivity: polar aprotic solvents (DMF, DMSO) enhance reaction rates, while elevated temperatures (~100°C) improve yields but may risk decomposition . Optimization should include monitoring by TLC or HPLC to track intermediate formation.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Combine multiple analytical techniques:

  • NMR Spectroscopy : ¹H/¹⁹F NMR identifies substitution patterns and confirms the absence of unreacted intermediates (e.g., residual 4-chlorophenol).
  • X-ray Crystallography : Single-crystal analysis resolves ambiguities in regiochemistry, particularly for distinguishing ortho/meta/para substituents .
  • HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., di-substituted derivatives).
    Calibrate instruments using reference standards from NIST or analogous nitroaromatics .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Due to the nitro group (potential explosivity) and aryl halides (toxicity), use:

  • Engineering Controls : Fume hoods for reactions and Schlenk lines for air-sensitive steps.
  • Personal Protective Equipment (PPE) : Nitrile gloves, flame-resistant lab coats, and safety goggles.
  • Waste Disposal : Neutralize nitro derivatives with reducing agents (e.g., Fe/NH4Cl) before disposal. Refer to SDS guidelines for halogenated aromatics .

Advanced Research Questions

Q. How does electronic substituent effects influence the reactivity of this compound in further functionalization?

  • Methodological Answer : The nitro group deactivates the ring, directing electrophilic substitutions to meta positions. However, the chloro and fluoro substituents alter electron density:

  • Fluorine (strongly electron-withdrawing via inductive effect) enhances SNAr reactivity at adjacent positions.
  • Chlorophenoxy group provides steric hindrance but can participate in π-stacking interactions during catalysis.
    Computational modeling (DFT calculations) predicts reactive sites. For example, B3LYP/6-31G* simulations can map electrostatic potentials and frontier molecular orbitals to guide functionalization strategies .

Q. What strategies resolve contradictions in regioselectivity observed during derivatization of this compound?

  • Methodological Answer : Conflicting regiochemical outcomes may arise from competing steric and electronic effects. To resolve this:

  • Kinetic vs. Thermodynamic Control : Vary reaction temperatures (low temps favor kinetic products; high temps favor thermodynamic stability).
  • Directing Group Incorporation : Introduce temporary groups (e.g., boronic esters) to steer reactivity, followed by removal .
  • Isotopic Labeling : Use ¹⁸O or ¹⁹F tracers to track substitution pathways via NMR or mass spectrometry .

Q. How can this compound be applied in medicinal chemistry or agrochemical research?

  • Methodological Answer : The trifunctional scaffold (nitro, chloro, fluoro) offers versatility:

  • Antimicrobial Agents : Screen against Gram-negative bacteria (e.g., E. coli via MIC assays) by modifying the phenoxy group to enhance membrane penetration .
  • Herbicide Development : Test inhibition of protoporphyrinogen oxidase (PPO), a target for herbicides like oxyfluorfen. Compare activity with structurally related nitroaromatics .
  • Drug Design : Use the nitro group as a prodrug moiety (e.g., bioreducible to amines under hypoxic conditions) for targeted cancer therapy .

Q. What computational tools predict viable synthetic pathways for novel derivatives of this compound?

  • Methodological Answer : Leverage AI-driven platforms like Pistachio or Reaxys to propose retrosynthetic routes. For example:

  • Pistachio_RINGBREAKER : Identifies disconnections at strained bonds (e.g., between phenoxy and nitro groups).
  • BKMS_METABOLIC : Simulates enzymatic transformations (e.g., nitro reduction) for prodrug activation .
    Validate predictions with small-scale trials (0.1 mmol) and optimize using DoE (Design of Experiments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.